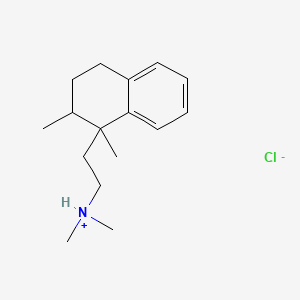
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a naphthalene ring system and multiple methyl groups.
Méthodes De Préparation
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves several steps. One common method includes the reduction of 1-naphthylamine derivatives under specific conditions. Industrial production often utilizes catalytic hydrogenation and methylation processes to achieve the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Analyse Des Réactions Chimiques
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or platinum, resulting in the formation of tetrahydronaphthalene derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce different functional groups into the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
Applications De Recherche Scientifique
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparaison Avec Des Composés Similaires
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthalenamine, 1,2,3,4-tetrahydro-: This compound shares a similar naphthalene ring system but lacks the multiple methyl groups.
N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a similar structure but differs in the position and number of methyl groups.
2-(1-Naphthyl)ethylamine: This compound has a similar ethylamine group but differs in the position of the naphthalene ring.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63766-06-3 |
|---|---|
Formule moléculaire |
C16H26ClN |
Poids moléculaire |
267.84 g/mol |
Nom IUPAC |
2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25N.ClH/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4;/h5-8,13H,9-12H2,1-4H3;1H |
Clé InChI |
ANMUIGNXWIBGAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=CC=CC=C2C1(C)CC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)

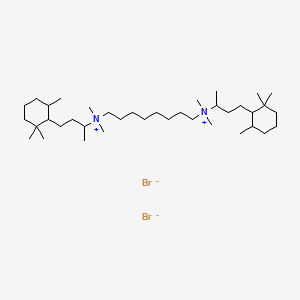



![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
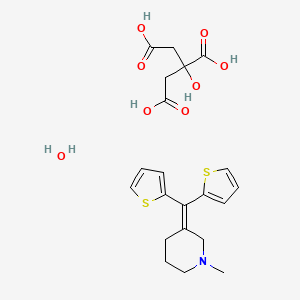
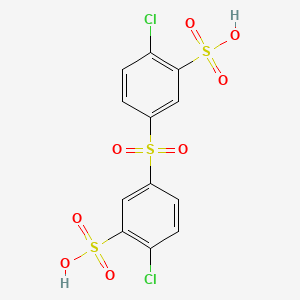
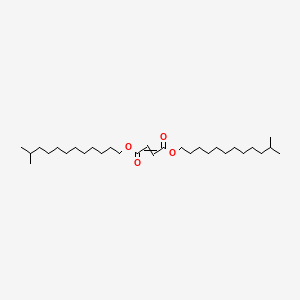
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)
